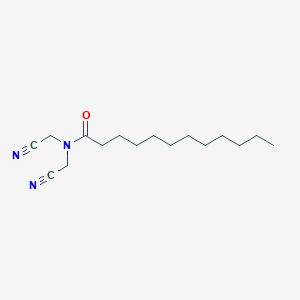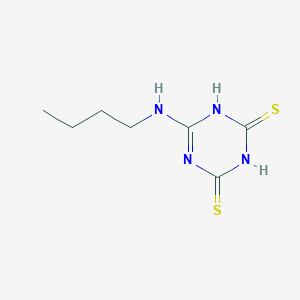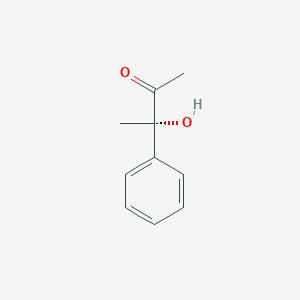propanedioate CAS No. 34928-35-3](/img/structure/B14673634.png)
Diethyl [(4-butoxyphenyl)methyl](ethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-butoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a butoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-butoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of diethyl (4-butoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-butoxyphenyl)methylpropanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (4-butoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (4-butoxyphenyl)methylpropanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes and transition states that facilitate the desired transformations .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the butoxyphenyl group.
Diethyl 4-methoxybenzylphosphonate: Another ester with a different substituent on the benzyl group.
Uniqueness
Diethyl (4-butoxyphenyl)methylpropanedioate is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
34928-35-3 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
diethyl 2-[(4-butoxyphenyl)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C20H30O5/c1-5-9-14-25-17-12-10-16(11-13-17)15-20(6-2,18(21)23-7-3)19(22)24-8-4/h10-13H,5-9,14-15H2,1-4H3 |
Clave InChI |
CGRYSNNXLVGEGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC(CC)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)

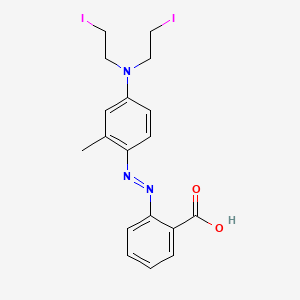
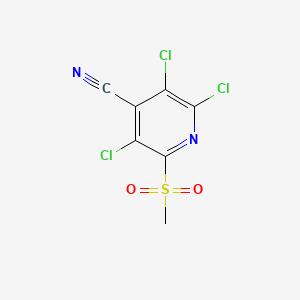

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
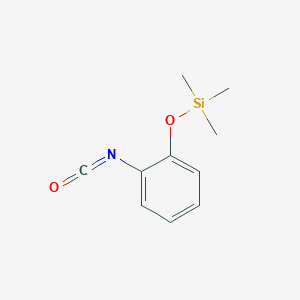
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

